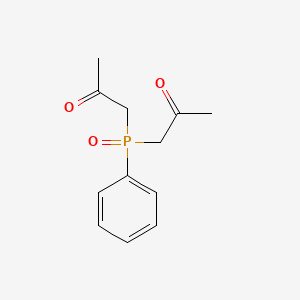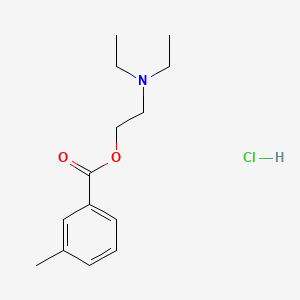
m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride: is a chemical compound derived from m-toluic acid It is an ester formed by the reaction of m-toluic acid with 2-(diethylamino)ethanol, followed by conversion to its hydrochloride salt
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis:
Step 1: m-Toluic acid is reacted with 2-(diethylamino)ethanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride to form the ester.
Step 2: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Reaction Conditions: The reactions are typically carried out under reflux conditions with appropriate solvents like dichloromethane or toluene.
-
Industrial Production Methods:
- Industrial production follows similar steps but on a larger scale, often using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
- Oxidized derivatives of the aromatic ring.
- Reduced alcohols from the ester group.
- Substituted aromatic compounds with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a biochemical probe due to its structural similarity to biologically active compounds.
Medicine:
- Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of pharmaceutical agents.
Industry:
- Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride exerts its effects depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its ester and amine functionalities. These interactions can modulate biochemical pathways, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
m-Toluic acid: The parent compound, which is an aromatic carboxylic acid.
2-(Diethylamino)ethanol: The alcohol used in the esterification reaction.
N,N-Diethyl-m-toluamide (DEET): A structurally related compound used as an insect repellent.
Uniqueness:
m-Toluic acid, 2-(diethylamino)ethyl ester, hydrochloride: is unique due to its combined ester and amine functionalities, which confer distinct chemical and biological properties compared to its parent compounds and related structures.
Eigenschaften
CAS-Nummer |
36904-07-1 |
|---|---|
Molekularformel |
C14H22ClNO2 |
Molekulargewicht |
271.78 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 3-methylbenzoate;hydrochloride |
InChI |
InChI=1S/C14H21NO2.ClH/c1-4-15(5-2)9-10-17-14(16)13-8-6-7-12(3)11-13;/h6-8,11H,4-5,9-10H2,1-3H3;1H |
InChI-Schlüssel |
RSJBBFCIDNPHOU-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C1=CC=CC(=C1)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![15-Diazonio-7-oxadispiro[5.1.5~8~.2~6~]pentadec-14-en-14-olate](/img/structure/B14680574.png)
![4-[(2-Benzylphenyl)methyl]-1,1-dimethylpiperazin-1-ium iodide](/img/structure/B14680575.png)

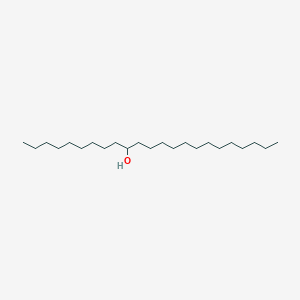
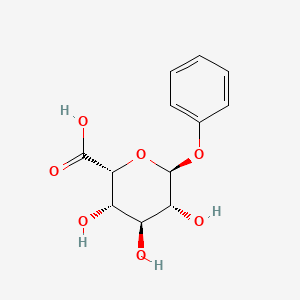
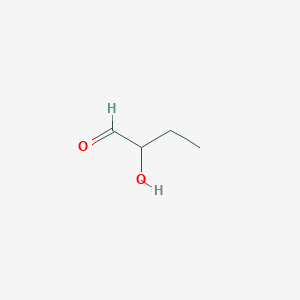
![N,N-diethylethanamine;3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14680604.png)
![4,5-Diphenyl-2-[4-(piperidin-1-yl)buta-1,3-dien-1-yl]pyridine](/img/structure/B14680605.png)
![Acetic acid;2-[2,2-bis(hydroxymethyl)butoxymethyl]-2-ethylpropane-1,3-diol](/img/structure/B14680607.png)


![[(1R)-1-(Ethenyloxy)ethyl]benzene](/img/structure/B14680618.png)
